![molecular formula C9H20N2O B1345004 3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine CAS No. 857070-96-3](/img/structure/B1345004.png)

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

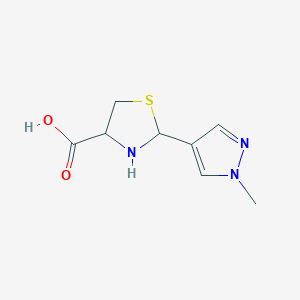

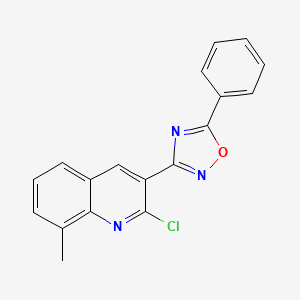

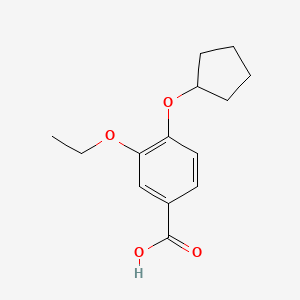

Molecular Structure Analysis

The molecular structure of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a propylamine group .Physical And Chemical Properties Analysis

The physical form of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” is an oil .Scientific Research Applications

Dexmedetomidine: A Comprehensive Analysis of Scientific Research Applications

Sedation and Pain Management: Dexmedetomidine is widely used in clinical settings for its sedative properties and as an adjunct to anesthesia. It allows for lower doses of general anesthetics, reducing side effects .

Acute Lung Injury Models: Experimental models of acute lung injury have shown promising results with dexmedetomidine treatment, which helps reduce cytokine transcription and mortality .

Ischemia-Reperfusion Injury Models: In models of myocardial, lung, and intestinal ischemia-reperfusion injury, dexmedetomidine has demonstrated protective effects .

Sepsis Models: Treatment with dexmedetomidine in sepsis models can reduce heart injury associated with sepsis and inhibit inflammation, beneficial during septic conditions .

Traumatic Brain Injury Models: Dexmedetomidine has been used in murine models of traumatic brain injury, showing potential benefits .

Spinal Cord Injury: Studies suggest dexmedetomidine may have a role in the treatment of spinal cord injury .

Cardioprotective Effects: Research has explored the cardioprotective effects and mechanisms of dexmedetomidine, indicating its potential in protecting heart tissue during various conditions .

Neuropathic Pain Treatment: Clinical research has expanded the application of dexmedetomidine to include treatment for neuropathic pain, complex pain syndrome, and chronic headache .

Safety and Hazards

properties

IUPAC Name |

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZHABTMWBHTG-DTORHVGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)